![molecular formula C12H7N3O7 B1200878 2,4-Dinitro-3'-nitrodiphenyl ether CAS No. 2548-97-2](/img/structure/B1200878.png)
2,4-Dinitro-3'-nitrodiphenyl ether
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Overview
Description
2,4-Dinitro-1-(3-nitrophenoxy)benzene is an aromatic ether.
Scientific Research Applications
Conformational Studies
Research has demonstrated that 2,4-dinitro-3'-nitrodiphenyl ether exhibits preferred conformations due to extensive conjugation and the coplanarity of the ether linkage with the dinitro ring. This understanding is crucial in stereochemistry, influencing how such compounds interact in various chemical environments (Lehmann, 1970).
Agricultural Impact
Studies have shown that similar compounds, like nitrofen, a derivative of 2,4-dinitro-3'-nitrodiphenyl ether, can impact agricultural crops like cabbage, demonstrating the importance of understanding these compounds in agrochemical contexts (Pereira, Hopen, & Splittstoesser, 1972).
Chromatographic Analysis
Thin-layer chromatography of 2,4-dinitrodiphenyl ethers has been studied for compounds used as plasticizers in solid rocket propellants and intermediates in high-explosive synthesis. This research contributes to our understanding of how these compounds can be separated and analyzed (Parihar, Sharma, & Tewari, 1966).
Chemical Synthesis
Research has also delved into the functionalization of α,γ‐dinitro compounds, with 2,4-dinitro-3'-nitrodiphenyl ether serving as a model for synthesizing various ether products. This highlights the role of such compounds in synthetic organic chemistry (Wade, Castillo, & Paparoidamis, 2014).
Polymer Science
2,4-Dinitro-3'-nitrodiphenyl ether derivatives have been used in the synthesis of polyimides containing oxyethylene units, which are significant in materials science for their thermal stability and solubility properties (Feld, Ramalingam, & Harris, 1983).
Photocleavage Studies
The compound has been used in the study of photocleavable linkers, showing how it undergoes photolysis to release alcohol compounds, a key aspect in photochemistry (Madhavan & Gin, 2004).
Biodegradation
Studies have examined the aerobic biodegradation of derivatives like 2,4-dinitrotoluene, providing insights into the environmental impact and degradation pathways of such compounds (Freedman, Shanley, & Scholze, 1996).
Mutagenicity Assessment
Finally, the mutagenic potential of 4-nitrodiphenyl ether, a related compound, has been investigated, highlighting the importance of such studies in understanding the health and environmental impacts of these chemicals (Gupta, Dey, & Juneja, 1986).
properties
CAS RN |
2548-97-2 |
---|---|
Product Name |
2,4-Dinitro-3'-nitrodiphenyl ether |
Molecular Formula |
C12H7N3O7 |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
2,4-dinitro-1-(3-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H7N3O7/c16-13(17)8-2-1-3-10(6-8)22-12-5-4-9(14(18)19)7-11(12)15(20)21/h1-7H |
InChI Key |
SFBYLUNXRRSEEP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Other CAS RN |
2548-97-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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